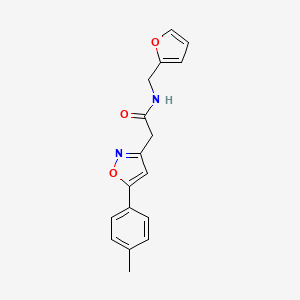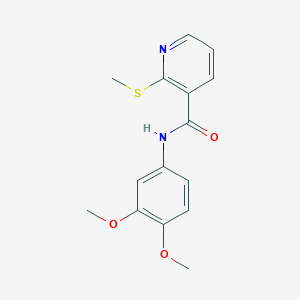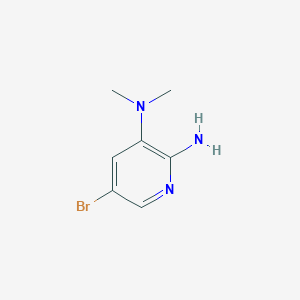
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is 1S/C7H9BrN2/c1-4-5 (2)7 (9)10-3-6 (4)8/h3H,1-2H3, (H2,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthetic Methodologies and Complex Formation Research into 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine and related compounds has explored various synthetic methodologies and their potential for forming complexes with different elements or as part of larger molecular structures. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium produces tetramethyl bipyrimidine derivatives, indicating its utility in constructing complex heterocyclic compounds (Kowalewski et al., 1981). Additionally, studies on the reactivity of pyrrole pigments have shown that certain derivatives can undergo electrophilic substitution reactions such as nitration and bromination, demonstrating the compound's versatility in chemical transformations (Daroca et al., 1984).
Crystal Structure and Interaction Analysis Investigations into the crystal structure and intermolecular interactions of compounds related to 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine reveal detailed insights into their molecular behavior. For instance, the crystal structure analysis of certain derivatives has confirmed their betaine nature, providing essential information for understanding their physical properties and potential applications in materials science (Kuhn et al., 2003). Similarly, studies on the intermolecular interactions within crystal structures, using Hirshfeld surface analysis, have elucidated the nature of atom-to-atom interactions, which is critical for designing compounds with desired properties (Barakat et al., 2017).
Halogen Bonding and Sensing Applications Recent research has also highlighted the potential of derivatives of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine in forming halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in supramolecular chemistry. For example, N,N'-Dibromohydantoins have been used as halogen bond donors in crystalline adducts with pyridines, demonstrating the applicability of such compounds in designing new materials with specific interaction patterns (Nicolas et al., 2016). Additionally, certain metal-organic frameworks (MOFs) incorporating bromo-substituted compounds have shown luminescence-sensing properties, indicating their potential use in detecting metal ions and small molecules (Xu & Zhang, 2019).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCIMKHUJCTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

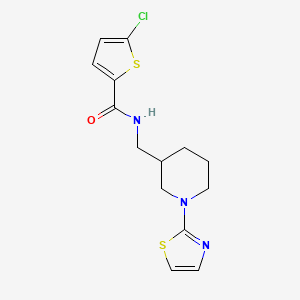
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
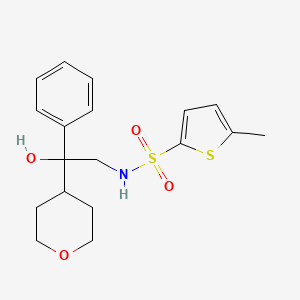
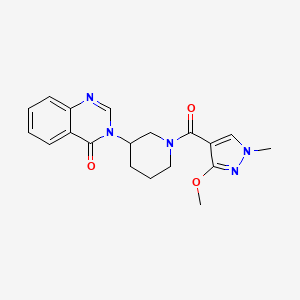

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
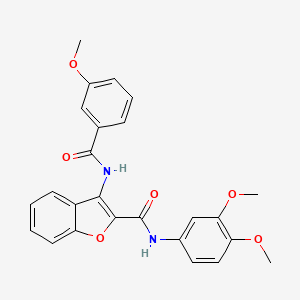
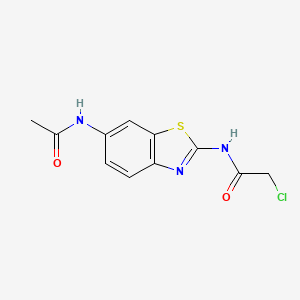
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)
![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
